molecular formula C39H39ClN8O5 B610608 RV-1729 CAS No. 1293915-42-0

RV-1729

カタログ番号: B610608
CAS番号: 1293915-42-0
分子量: 735.2 g/mol
InChIキー: UBLOHCIYTDRGJH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

RV1729’s applications extend across various scientific fields:

    Chemistry: Studying its structure-activity relationships and optimizing its pharmacological properties.

    Biology: Investigating its impact on immune cells, inflammation, and cellular signaling.

    Medicine: Clinical trials for inflammatory lung diseases such as asthma and COPD.

    Industry: Potential development of targeted therapies.

作用機序

RV1729は、PI3KγとPI3Kδを阻害し、これらは両方とも免疫応答と炎症において重要な役割を果たしています。これらのキナーゼを阻害することにより、RV1729は、細胞生存、増殖、およびサイトカイン産生に関与する下流経路を調節します。

6. 類似の化合物との比較

RV1729の独自性は、PI3KγとPI3Kδの両方を二重に阻害することです。類似の化合物には、いずれかのアイソフォームの選択的阻害剤が含まれる場合がありますが、両方の標的を組み合わせたものはほとんどありません。

生化学分析

Biochemical Properties

RV-1729 plays a crucial role in biochemical reactions by inhibiting the activity of PI3Kδ. This inhibition is achieved by quantifying the release of phosphatidylinositol 3,4,5-triphosphate (PIP3), with an IC50 value of 12 nM . This compound exhibits twice the selectivity for PI3Kδ relative to PI3Kγ and is 16 times more selective for PI3Kδ compared to PI3Kα . By inhibiting PI3Kδ, this compound regulates immune and inflammatory responses, making it a valuable tool for studying these processes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting PI3Kδ, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . The inhibition of PI3Kδ by this compound reduces airway hyper-responsiveness, IgE release, pro-inflammatory cytokine expression, inflammatory cell accumulation in the lung, and vascular permeability . These effects make this compound a promising candidate for the treatment of inflammatory lung diseases such as asthma and COPD .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of PI3Kδ. By binding to the PI3Kδ enzyme, this compound prevents the phosphorylation of phosphatidylinositol 3,4,5-triphosphate (PIP3), thereby inhibiting downstream signaling pathways . This inhibition leads to a reduction in immune and inflammatory responses, as well as a decrease in pro-inflammatory cytokine expression . The selective inhibition of PI3Kδ by this compound is crucial for its therapeutic potential in treating inflammatory diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors in its long-term effects on cellular function . Studies have shown that this compound maintains its inhibitory activity over extended periods, making it a reliable tool for long-term research . Additionally, the long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent effects, with higher doses leading to increased inhibition of PI3Kδ activity . At high doses, this compound may also exhibit toxic or adverse effects . It is important to determine the optimal dosage of this compound to maximize its therapeutic potential while minimizing any potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with PI3Kδ . By inhibiting PI3Kδ, this compound affects the production of phosphatidylinositol 3,4,5-triphosphate (PIP3), which is a key molecule in various signaling pathways . The inhibition of PI3Kδ by this compound also affects metabolic flux and metabolite levels, further influencing cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . It interacts with specific transporters and binding proteins that facilitate its localization and accumulation within target cells . The distribution of this compound within cells is crucial for its inhibitory activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with PI3Kδ . The targeting signals and post-translational modifications of this compound direct it to specific compartments within the cell, ensuring its effective inhibition of PI3Kδ . The subcellular localization of this compound is essential for its activity and function in regulating immune and inflammatory responses .

準備方法

合成経路: RV1729の合成経路は、文献では広く公開されていません。 RV1729は、RespiVert Ltd.によって開発された合成有機化合物であることは知られています。 (Janssen Biotechの子会社)は、2017年にPulmatrixにライセンス供与されました 。残念ながら、具体的な合成方法と反応条件は機密事項となっています。

工業生産: 工業規模の生産方法に関する詳細も限られています。その臨床的な地位を考えると、RV1729は、おそらく専門的なプロセスによって生産されていますが、これらの詳細は公には公開されていません。

化学反応の分析

反応性: RV1729は、PI3KγとPI3Kδの両方のアイソフォームを阻害します。 これは、これらのキナーゼを選択的に標的とし、前臨床モデルにおける気道過敏性、IgE放出、炎症性サイトカインの発現、および炎症細胞の蓄積を減少させます 。この化合物の作用機序は、PI3K経路の調節に関与しています。

一般的な試薬と条件: 前述のように、RV1729合成の正確な試薬と条件は機密事項となっています。 薬理学的活性から、炎症と免疫応答に関連する細胞シグナル伝達経路と相互作用する可能性があります。

主要な製品: RV1729自体は、PI3KγとPI3Kδを特異的に阻害するため、最も関心の高い主な製品です。その下流シグナル伝達経路への影響は、その治療の可能性に貢献しています。

4. 科学研究における用途

RV1729の用途は、さまざまな科学分野に広がっています。

    化学: 構造活性相関の研究とその薬理学的性質の最適化。

    生物学: 免疫細胞、炎症、および細胞シグナル伝達への影響の調査。

    医学: 喘息やCOPDなどの炎症性肺疾患の臨床試験。

    産業: 標的療法の潜在的な開発。

類似化合物との比較

RV1729’s uniqueness lies in its dual inhibition of PI3Kγ and PI3Kδ. Similar compounds may include selective inhibitors of either isoform, but few combine both targets.

特性

IUPAC Name

6-[2-[[4-amino-3-(3-hydroxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3-[(2-chlorophenyl)methyl]-4-oxoquinazolin-5-yl]-N,N-bis(2-methoxyethyl)hex-5-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H39ClN8O5/c1-52-20-18-46(19-21-53-2)33(50)17-5-3-4-10-26-12-9-16-31-34(26)39(51)47(23-28-11-6-7-15-30(28)40)32(44-31)24-48-38-35(37(41)42-25-43-38)36(45-48)27-13-8-14-29(49)22-27/h6-9,11-16,22,25,49H,3,5,17-21,23-24H2,1-2H3,(H2,41,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLOHCIYTDRGJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)C(=O)CCCC#CC1=C2C(=CC=C1)N=C(N(C2=O)CC3=CC=CC=C3Cl)CN4C5=NC=NC(=C5C(=N4)C6=CC(=CC=C6)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H39ClN8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

735.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1293915-42-0
Record name RV-1729
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1293915420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RV-1729
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06H865SCMW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is known about the structural characteristics of RV-1729?

A: this compound exists in two distinct crystalline forms: an anhydrous form and a hydrate form. [] This is significant because different crystalline forms of a drug can exhibit varying physicochemical properties, such as solubility and stability, which can impact its formulation and bioavailability. Further research on these properties is crucial for developing effective drug products.

Q2: Are there any challenges associated with formulating this compound for therapeutic use?

A: Developing stable and effective formulations for this compound presents some challenges. Research indicates that the compound is susceptible to degradation, necessitating the development of specific formulation strategies to enhance its stability. [] Additionally, optimizing the delivery method, especially for inhaled formulations, is crucial for achieving optimal drug deposition and efficacy in the lungs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。